molecular formula C7H10O4 B4925816 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid CAS No. 50598-41-9

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B4925816
CAS No.: 50598-41-9
M. Wt: 158.15 g/mol
InChI Key: DWKOJUAMEBEFOX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid (CAS 50598-41-9) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol, features a lactone (cyclic ester) ring fused with a carboxylic acid functional group . This structure makes it a versatile precursor for synthesizing more complex molecules. Compounds based on the 5-oxotetrahydrofuran (lactone) scaffold are significant in industrial chemistry and are actively investigated in pharmaceutical research for their potential biological activity . For instance, structurally related 5-oxopyrrolidine derivatives are being explored in early-stage research for targeting specific cancer cell lines, such as multiple myeloma, highlighting the value of this chemical class in developing novel therapeutic agents . As a key intermediate, researchers can utilize this compound to develop novel heterocyclic compounds, explore structure-activity relationships (SAR), and create potential protease inhibitors or other pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not labeled or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,5-dimethyl-2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOJUAMEBEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299063
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-41-9
Record name NSC127887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, methyl ester derivatives are synthesized via cycloisomerization or alcohol exchange:

Example reaction:
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid + Methanol → Methyl ester

Conditions Catalyst/Solvent Yield Reference
40°C, 2 hMethanol, Pd(II)80%

This reaction is critical for modifying solubility and reactivity in further synthetic steps.

Cycloaddition Reactions

The ketone and conjugated system participate in 1,3-dipolar cycloadditions. Microwave-assisted methods enhance reaction efficiency:

Example: Microwave-mediated cycloaddition with oximes yields isoxazoline derivatives .

Reagent Conditions Product Yield Reference
Oxime + Methyl acrylate180°C, 5–10 min (MW)Isoxazoline carboxylate70%

The reaction mechanism involves diacetoxyiodobenzene as an oxidant, facilitating rapid cyclization .

Lactonization and Ring Stability

The compound’s lactone ring exhibits stability under standard conditions but undergoes pH-dependent transformations. Radiation-induced studies on analogous lactones reveal:

Derivative Lactonization Rate (25°C) Conditions Reference
Di-isopropyl ester1.61 × 10⁻⁵ s⁻¹Acidic aqueous solution
Di-n-octyl ester7.41 × 10⁻⁶ s⁻¹Acidic aqueous solution

Hydroxy intermediates spontaneously lactonize, releasing alcohols . This kinetic data highlights the influence of steric effects on reaction rates.

Decarboxylation and Thermal Decomposition

Thermal treatment or acidic conditions promote decarboxylation, forming 5,5-dimethyl-2-oxotetrahydrofuran derivatives:

Example:
C₇H₁₀O₄ → C₆H₁₀O₃ + CO₂

Decarboxylation pathways are inferred from analogous furanone systems , though direct experimental data for this compound requires further study.

Biochemical Interactions

While primarily a synthetic target, structural analogs like C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) inhibit fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-ACP synthase (HsmtKAS) . These interactions involve binding to conserved catalytic domains, disrupting lipid metabolism .

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks. Hydride reduction (e.g., NaBH₄) would yield secondary alcohols, though specific studies on this compound are sparse.

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for pyrroles and other heterocycles via condensation with amines or enamines.

Scientific Research Applications

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic Acid

  • Core structure : Oxygen-containing tetrahydrofuran ring.
  • Functional groups : Ketone (C=O), carboxylic acid (-COOH), and two methyl (-CH₃) groups.
  • Molecular formula : C₈H₁₂O₄; Molecular weight : 172.18 g/mol .

5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 11)

  • Core structure : Partially saturated thiophene (sulfur-containing) ring.
  • Functional groups : Two carboxylic acid (-COOH) groups and a phenyl substituent.
  • Molecular formula : C₁₂H₁₂O₃S; Molecular weight : 236.29 g/mol .

5-(4-Carboxyphenyl)-thiophene-3-carboxylic Acid (Compound 19)

  • Core structure : Fully aromatic thiophene ring.
  • Functional groups : Two carboxylic acid (-COOH) groups and a phenyl substituent.
  • Molecular formula : C₁₂H₁₀O₃S; Molecular weight : 234.27 g/mol .

Key Differences :

  • The tetrahydrofuran core in the target compound confers rigidity and oxygen-based polarity, whereas sulfur in thiophene derivatives enhances aromaticity and electron-withdrawing effects.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Target compound : Expected peaks for O-H (carboxylic acid, ~2500–3300 cm⁻¹), C=O (ketone and acid, ~1700–1750 cm⁻¹), and C-O (tetrahydrofuran, ~1000–1250 cm⁻¹). Specific data are unavailable in the provided evidence.
  • Compound 11/19 : Distinctive S-C stretching (~600–800 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹). IR peaks include 1713 cm⁻¹ (C=O), 2575 cm⁻¹ (S-H, if present), and 3446 cm⁻¹ (O-H) .

Mass Spectrometry

  • Target compound : Molecular ion peak (M⁺) at m/z 172 (C₈H₁₂O₄).
  • Compound 11/19 : m/z 236 (M⁺) for Compound 11, consistent with sulfur inclusion and a larger molecular framework .

Elemental Analysis

Compound C (%) H (%) S (%)
Target (C₈H₁₂O₄) 55.81 6.98 0.00
Compound 11 (C₁₂H₁₂O₃S) 60.90 4.99 13.69

Note: The sulfur content in Compound 11 significantly alters its reactivity and solubility compared to the sulfur-free target compound.

Reactivity Differences :

  • The tetrahydrofuran ring in the target compound is less reactive toward electrophilic substitution compared to the electron-rich thiophene analogs.
  • Carboxylic acid groups in Compound 11/19 may exhibit stronger acidity due to the electron-withdrawing sulfur atom.

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. For instance, the synthesis can be achieved through methods involving cyclization reactions followed by functional group modifications .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. In vitro assays have shown that certain derivatives can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications in substituents can enhance or diminish anticancer efficacy. For example:

CompoundSubstituentA549 Cell Viability (%)
1None78–86
24-Chlorophenyl64
34-Bromophenyl61
44-Dimethylamino50

These findings suggest that specific substitutions can significantly improve anticancer activity, with some compounds achieving over 50% reduction in cell viability compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Studies indicate effectiveness against multidrug-resistant strains such as Staphylococcus aureus. The following table summarizes the antimicrobial activity observed:

CompoundPathogen TestedZone of Inhibition (mm)
AMRSA15
BVRE12
CE. coli10

These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anticancer Study : A study involving A549 cells treated with various concentrations of derivatives showed a dose-dependent response in cell viability, indicating potential for therapeutic applications in lung cancer treatment.
  • Antimicrobial Efficacy : Research involving clinical isolates demonstrated that certain derivatives effectively inhibited growth in resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What computational tools can predict the compound’s behavior in novel reaction environments?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states during ring-opening. Compare predicted vs. experimental IR spectra for validation. Software like Gaussian or ORCA is recommended .

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